molecular formula C17H16N4O2 B2888703 3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile CAS No. 1421497-25-7

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Cat. No. B2888703
CAS RN: 1421497-25-7
M. Wt: 308.341
InChI Key: BVXLLBKBHOUYJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Scientific Research Applications

Synthesis of Piperidine Derivatives

Piperidine derivatives are crucial in drug design and have a significant role in the pharmaceutical industry. The compound can be used as a precursor for synthesizing various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones. These derivatives are present in more than twenty classes of pharmaceuticals and also in alkaloids .

Pharmacological Applications

The pharmacological applications of piperidine derivatives are vast. They are involved in the discovery and biological evaluation of potential drugs. For instance, piperidine derivatives have been designed as dual inhibitors for clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) .

Chemical Synthesis Methods

This compound can be utilized in intra- and intermolecular reactions leading to the formation of various piperidine derivatives. It can serve as a suitable substrate for hydrogenation, cyclization, cycloaddition, annulation, and amination reactions, which are fundamental in creating biologically active piperidines .

properties

IUPAC Name

3-(4-pyrazin-2-yloxypiperidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c18-11-13-2-1-3-14(10-13)17(22)21-8-4-15(5-9-21)23-16-12-19-6-7-20-16/h1-3,6-7,10,12,15H,4-5,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXLLBKBHOUYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC=CN=C2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-(Pyrazin-2-yloxy)piperidine-1-carbonyl)benzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.